molecular formula C13H8ClFN4O2S B2464007 1-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea CAS No. 1334368-72-7

1-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea

Cat. No.: B2464007
CAS No.: 1334368-72-7
M. Wt: 338.74
InChI Key: NKOHYHWWHUSDPT-UHFFFAOYSA-N
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Description

1-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorinated thiophene ring, an oxadiazole ring, and a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, 5-chlorothiophene-2-carboxylic acid can be converted to its corresponding hydrazide, which is then cyclized with a suitable dehydrating agent like phosphorus oxychloride (POCl3) to form the 1,3,4-oxadiazole ring.

  • Urea Formation: : The oxadiazole intermediate is then reacted with an isocyanate derivative to form the urea linkage. In this case, 2-fluorophenyl isocyanate can be used to introduce the fluorinated phenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The chlorothiophene moiety can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing chlorine atom.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene ring and the oxadiazole moiety.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution at the chlorothiophene ring can yield various substituted thiophenes, while hydrolysis of the urea linkage can produce amines and isocyanates.

Scientific Research Applications

1-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: The unique electronic properties of the oxadiazole and thiophene rings make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea depends on its specific application:

    Biological Activity: In medicinal chemistry, the compound may interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The oxadiazole ring can act as a bioisostere for amides, enhancing the compound’s stability and binding affinity.

    Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation between the thiophene, oxadiazole, and phenyl rings, which can facilitate charge transport and light absorption.

Comparison with Similar Compounds

Similar Compounds

    1-(5-(5-Bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea: Similar structure but with a bromine atom instead of chlorine.

    1-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorophenyl)urea: Similar structure but with the fluorine atom on a different position of the phenyl ring.

Uniqueness

1-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea is unique due to the specific combination of the chlorothiophene, oxadiazole, and fluorophenyl groups. This combination imparts distinct electronic, steric, and chemical properties that can be fine-tuned for specific applications in medicinal chemistry and materials science.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN4O2S/c14-10-6-5-9(22-10)11-18-19-13(21-11)17-12(20)16-8-4-2-1-3-7(8)15/h1-6H,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOHYHWWHUSDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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